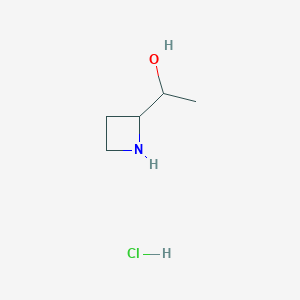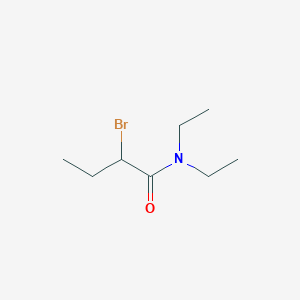
1-(Azetidin-2-yl)ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Azetidin-2-yl)ethanol;hydrochloride” is a chemical compound with the CAS Number: 2378502-73-7 . It has a molecular weight of 137.61 .
Molecular Structure Analysis
The InChI code for “1-(Azetidin-2-yl)ethanol;hydrochloride” is 1S/C5H11NO.ClH/c1-4(7)5-2-3-6-5;/h4-7H,2-3H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-(Azetidin-2-yl)ethanol;hydrochloride” is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
Azetidine derivatives, such as 1-(Azetidin-2-yl)ethanol;hydrochloride, are key intermediates in organic synthesis due to their unique structural features. Research by Couty et al. (2011) demonstrated that 2-(1-Hydroxyalkyl)azetidines undergo ring expansion with bis(trichloromethyl) carbonate (BTC) after basic treatment to yield 4-(2-chloroethyl)oxazolidinones, highlighting the synthetic utility of azetidine derivatives in constructing complex heterocyclic compounds (Couty, Drouillat, & Lemée, 2011).
Another study by Ping Tan and J. Xiang (2013) emphasized the importance of azetidin-3-ones, closely related to 1-(Azetidin-2-yl)ethanol;hydrochloride, in organic synthesis and pharmaceutical chemistry. They reported a gold-catalyzed alkyne intermolecular oxidation process for preparing these versatile heterocycles from propargylic alcohols, showcasing their high efficiency and applicability in synthesizing biologically relevant molecules (Ping Tan & J. Xiang, 2013).
Biological Applications
Although the direct biological applications of 1-(Azetidin-2-yl)ethanol;hydrochloride were not explicitly found in the literature, the structural motif of azetidine is known to be a valuable synthon for biologically active compounds. Deshmukh et al. (2004) discussed the use of azetidin-2-one, a beta-lactam structure similar to the core of 1-(Azetidin-2-yl)ethanol;hydrochloride, for synthesizing a wide range of organic molecules with potential biological activity. This includes the synthesis of aromatic beta-amino acids, peptides, polyamines, polyamino alcohols, amino sugars, and polyamino ethers, underscoring the broad applicability of azetidine derivatives in medicinal chemistry and drug development (Deshmukh, Bhawal, Krishnaswamy, Govande, Shinkre, & Jayanthi, 2004).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
1-(azetidin-2-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(7)5-2-3-6-5;/h4-7H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYQXSQAMLQSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-2-yl)ethanol;hydrochloride | |
CAS RN |
2378502-73-7 |
Source


|
| Record name | 1-(azetidin-2-yl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2968235.png)





![11-Acetyl-6-oxo-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-diene](/img/structure/B2968245.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2968246.png)





![2-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2968257.png)